2-Ethylbutyl methacrylate
Overview
Description
2-Ethylbutyl methacrylate is an organic compound with the molecular formula C10H18O2. It is a methacrylate ester, specifically the ester of methacrylic acid and 2-ethylbutanol. This compound is known for its use in the production of polymers and copolymers, which are utilized in various industrial applications due to their desirable properties such as flexibility, durability, and resistance to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbutyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-ethylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
Methacrylic acid+2-Ethylbutanol→2-Ethylbutyl methacrylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and improves efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form homopolymers or copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to methacrylic acid and 2-ethylbutanol.
Transesterification: It can react with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or strong acids.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-ethylbutanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
Scientific Research Applications
2-Ethylbutyl methacrylate is widely used in scientific research and industrial applications:
Chemistry: As a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: In the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: In the formulation of dental materials and bone cements.
Industry: In the production of coatings, adhesives, and sealants due to its excellent adhesion and flexibility.
Mechanism of Action
The primary mechanism of action for 2-ethylbutyl methacrylate involves its polymerization to form long-chain polymers. The double bond in the methacrylate group undergoes free-radical polymerization, leading to the formation of a polymer network. This process can be initiated by heat, light, or chemical initiators. The resulting polymers exhibit properties such as high strength, flexibility, and resistance to environmental degradation .
Comparison with Similar Compounds
Similar Compounds
Butyl methacrylate: Similar in structure but with a butyl group instead of an ethylbutyl group.
Methyl methacrylate: Contains a methyl group instead of an ethylbutyl group.
Ethyl methacrylate: Contains an ethyl group instead of an ethylbutyl group.
Uniqueness
2-Ethylbutyl methacrylate is unique due to its specific ester group, which imparts distinct properties to the resulting polymers. These properties include enhanced flexibility and adhesion, making it suitable for specialized applications in coatings, adhesives, and medical materials .
Properties
IUPAC Name |
2-ethylbutyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-9(6-2)7-12-10(11)8(3)4/h9H,3,5-7H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNGPLVDGWOPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063716 | |
Record name | 2-Ethylbutyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5138-86-3 | |
Record name | 2-Ethylbutyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5138-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylbutyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylbutyl methacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-ethylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylbutyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylbutyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLBUTYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG0V0F5TY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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